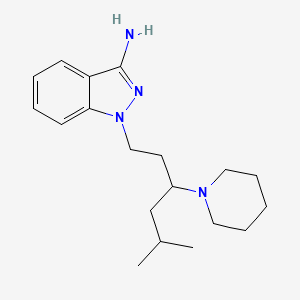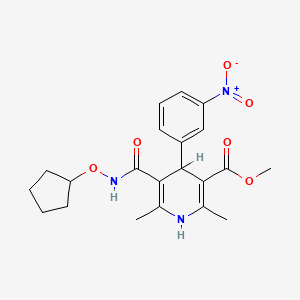
Carbamic acid, (2-(pentyloxy)phenyl)-, 3-((diethylamino)methyl)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl ester, monohydrochloride, (endo,endo)-(+-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "Carbamic acid, (2-(pentyloxy)phenyl)-, 3-((diethylamino)methyl)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl ester, monohydrochloride, (endo,endo)-(+-)-" is a complex organic molecule with a variety of applications in scientific research and industry. This compound is known for its unique structure and potential usefulness in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of this compound typically involves a multi-step synthesis process. Starting with the formation of the carbamic acid derivative, followed by esterification to produce the desired ester compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors, depending on the specific requirements. This allows for the efficient and consistent production of the compound while maintaining quality control standards.
Analyse Chemischer Reaktionen
Types of Reactions: The compound undergoes various chemical reactions, including:
Oxidation: Reactions with oxidizing agents to form oxidized products.
Reduction: Reactions with reducing agents leading to the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation reactions might produce hydroxylated derivatives, while reduction reactions could lead to amines or other reduced compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound may be utilized as a probe or reagent to study biochemical pathways and interactions within cells and tissues.
Medicine: Medically, this compound could have potential as a drug candidate, given its ability to interact with specific molecular targets. Further research is needed to determine its efficacy and safety.
Industry: In industrial applications, the compound might be used in the development of new materials or as a catalyst in chemical processes.
Wirkmechanismus
The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors. The specific mechanism of action involves binding to these targets, leading to changes in their activity or function. This can result in various biological effects, which are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Carbamic acid derivatives with different ester groups.
Other bicycloheptane-based esters.
Phenyl-substituted carbamic acids.
Uniqueness: What sets this compound apart is its combination of the bicycloheptane structure with the carbamic acid ester and phenyl group. This unique structural arrangement confers distinct chemical and biological properties, making it a valuable compound for scientific investigation.
Eigenschaften
CAS-Nummer |
149749-96-2 |
|---|---|
Molekularformel |
C27H45ClN2O3 |
Molekulargewicht |
481.1 g/mol |
IUPAC-Name |
[3-(diethylaminomethyl)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] N-(2-pentoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C27H44N2O3.ClH/c1-7-10-13-18-31-23-15-12-11-14-22(23)28-25(30)32-24-20(19-29(8-2)9-3)21-16-17-27(24,6)26(21,4)5;/h11-12,14-15,20-21,24H,7-10,13,16-19H2,1-6H3,(H,28,30);1H |
InChI-Schlüssel |
XDZMZMZPFPJOPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=CC=CC=C1NC(=O)OC2C(C3CCC2(C3(C)C)C)CN(CC)CC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



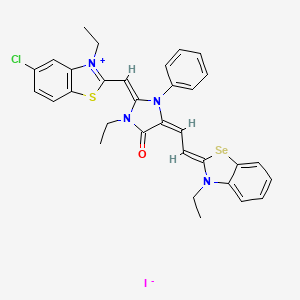
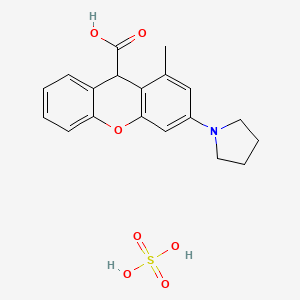



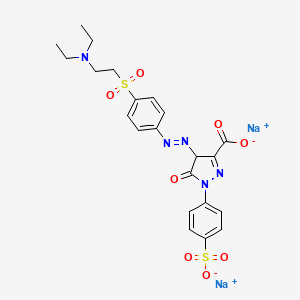



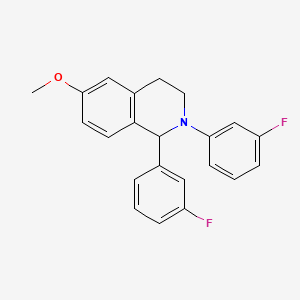
![sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B15187470.png)
